molecular formula C7H9ClN2O2 B15227069 4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid

4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B15227069
M. Wt: 188.61 g/mol
InChI Key: HDIBSNXMPQYSSX-UHFFFAOYSA-N
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Description

4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid is an organic compound that features a pyrazole ring substituted with a chlorine atom at the 5-position and a butanoic acid moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1H-pyrazole with butanoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the pyrazole ring play crucial roles in binding to these targets, influencing their activity and function. The compound may act as an inhibitor or modulator of specific pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid: Similar structure but with methyl groups instead of chlorine.

    4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)butanoic acid: Similar structure with an additional methyl group on the pyrazole ring.

Uniqueness

4-(5-Chloro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the chlorine atom at the 5-position of the pyrazole ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-(5-chloropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C7H9ClN2O2/c8-6-3-4-9-10(6)5-1-2-7(11)12/h3-4H,1-2,5H2,(H,11,12)

InChI Key

HDIBSNXMPQYSSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCCC(=O)O)Cl

Origin of Product

United States

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